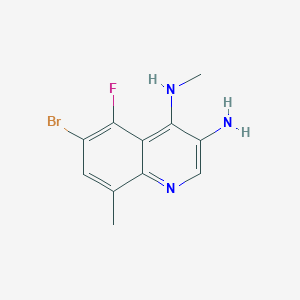![molecular formula C12H15NO2 B13194810 N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
N-[(3-Formylphenyl)methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Formylphenyl)methyl]-2-methylpropanamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 3-formylbenzyl chloride with 2-methylpropanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methyl-2-methylpropanamide.
Reduction: 3-(Hydroxymethylphenyl)methyl-2-methylpropanamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
N-[(3-Formylphenyl)methyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The amide moiety can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of an amide.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
N-[(3-Formylphenyl)methyl]but-2-enamide: Similar structure with a but-2-enamide moiety instead of a methylpropanamide.
Uniqueness
N-[(3-Formylphenyl)methyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its formyl group allows for various chemical modifications, while the amide moiety provides stability and potential for hydrogen bonding interactions.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[(3-formylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-4-3-5-11(6-10)8-14/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI Key |
UKRJJQVDVCKNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


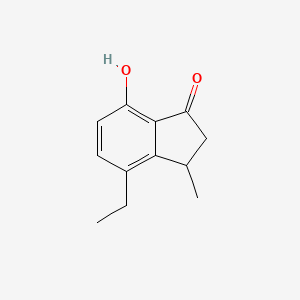
![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)
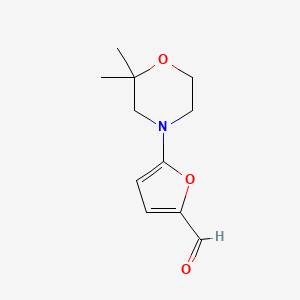
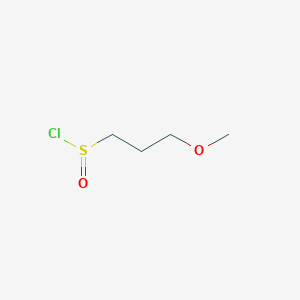
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)

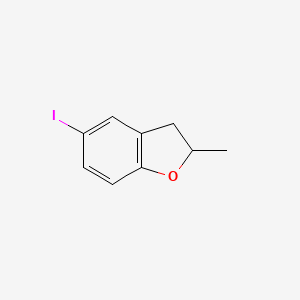

![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)
